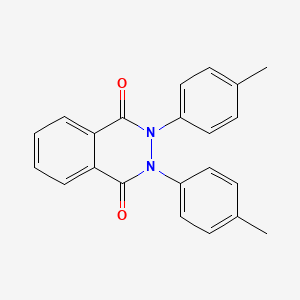
2,3-Bis(4-methylphenyl)-2,3-dihydrophthalazine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-2,3-bis(4-methylphenyl)-1,4-phthalazinedione is an organic compound that belongs to the class of phthalazinediones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2,3-bis(4-methylphenyl)-1,4-phthalazinedione typically involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the phthalazinedione. The reaction conditions may vary, but common reagents include acetic acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-2,3-bis(4-methylphenyl)-1,4-phthalazinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-2,3-bis(4-methylphenyl)-1,4-phthalazinedione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by modulating these targets’ activity, leading to changes in cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Phthalazinedione: The parent compound with similar chemical properties.
4-Methylphthalazinedione: A derivative with a single methyl group.
2,3-Dihydro-1,4-phthalazinedione: A similar compound without the methyl groups.
Uniqueness
2,3-Dihydro-2,3-bis(4-methylphenyl)-1,4-phthalazinedione is unique due to the presence of two 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it suitable for particular applications.
Propiedades
Número CAS |
63546-89-4 |
|---|---|
Fórmula molecular |
C22H18N2O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2,3-bis(4-methylphenyl)phthalazine-1,4-dione |
InChI |
InChI=1S/C22H18N2O2/c1-15-7-11-17(12-8-15)23-21(25)19-5-3-4-6-20(19)22(26)24(23)18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
Clave InChI |
VOCFSBLXQPRJBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Isopropyl-2H-benzo[b][1,4]oxazine](/img/structure/B13951700.png)
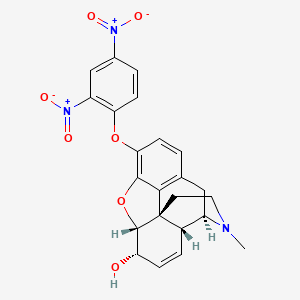
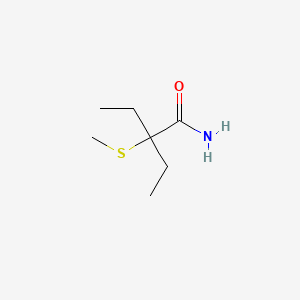
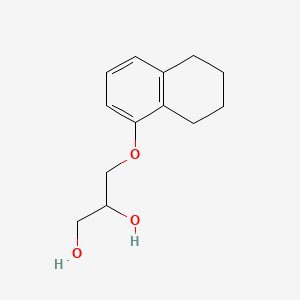
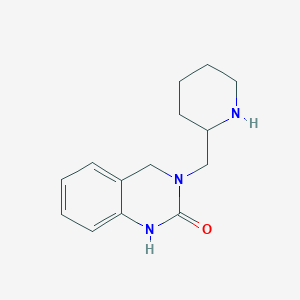
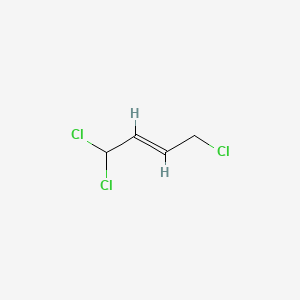
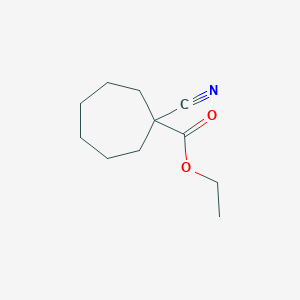
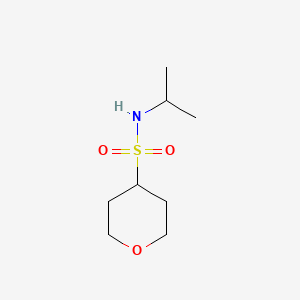
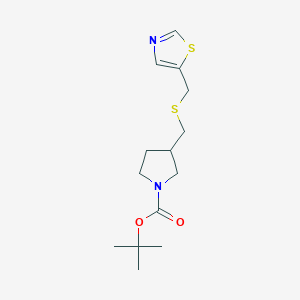
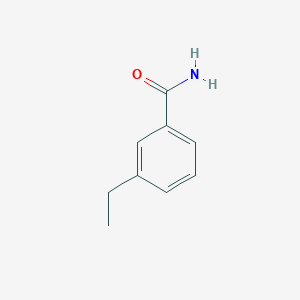
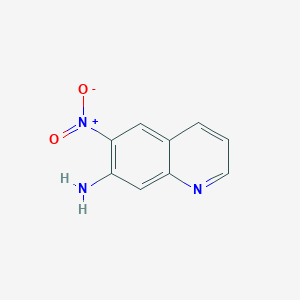
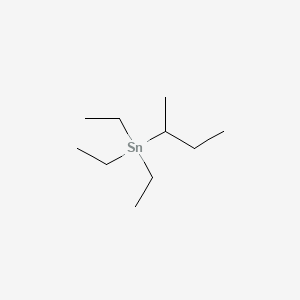
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B13951779.png)

